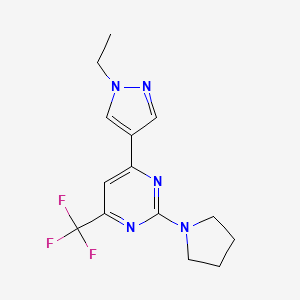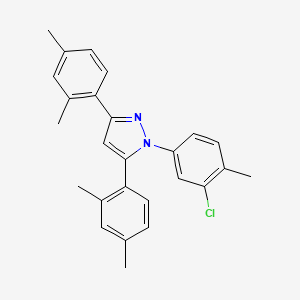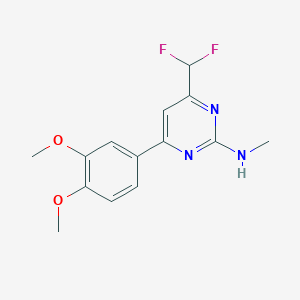
4-(1-ethyl-1H-pyrazol-4-yl)-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-(1-PYRROLIDINYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-(1-PYRROLIDINYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. The starting materials often include pyrazole, pyrrolidine, and trifluoromethyl-containing compounds. Common synthetic routes may involve:
Nucleophilic substitution reactions: where a nucleophile replaces a leaving group in a molecule.
Cyclization reactions: to form the pyrimidine ring structure.
Functional group transformations: to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to increase reaction rates.
Solvent selection: Choosing appropriate solvents to dissolve reactants and control reaction environments.
Temperature and pressure control: Maintaining optimal conditions for the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-(1-PYRROLIDINYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: Where the compound gains oxygen or loses hydrogen.
Reduction: Where the compound gains hydrogen or loses oxygen.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, it could be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
In medicine, derivatives of pyrimidines are often explored for their potential as therapeutic agents, including antiviral, anticancer, and antimicrobial properties.
Industry
In industry, such compounds may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-(1-PYRROLIDINYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Methyl-1H-pyrazol-4-yl)-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine
- 4-(1-Ethyl-1H-pyrazol-4-yl)-2-(1-piperidinyl)-6-(trifluoromethyl)pyrimidine
Uniqueness
The uniqueness of 4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-(1-PYRROLIDINYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE lies in its specific functional groups and their arrangement, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H16F3N5 |
|---|---|
Molecular Weight |
311.31 g/mol |
IUPAC Name |
4-(1-ethylpyrazol-4-yl)-2-pyrrolidin-1-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C14H16F3N5/c1-2-22-9-10(8-18-22)11-7-12(14(15,16)17)20-13(19-11)21-5-3-4-6-21/h7-9H,2-6H2,1H3 |
InChI Key |
JSTBELIISYXMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC(=NC(=N2)N3CCCC3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-(3-methylthiophen-2-yl)prop-2-en-1-one](/img/structure/B10921878.png)
![1-benzyl-N-[1-ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-yl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B10921884.png)
![5-Methyl-2-(methylsulfanyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10921885.png)
![4-[3-[(4-bromophenoxy)methyl]-4-methoxyphenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10921888.png)

![N-(3-chloro-4-methylphenyl)-6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921892.png)
![6-cyclopropyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921893.png)
![2-{4-[(4-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10921894.png)
![1-ethyl-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921897.png)

![1,3,6-trimethyl-4-{4-(2-methylpropyl)-5-[(pyridin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10921901.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(5-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10921912.png)
![1-benzyl-6-cyclopropyl-N-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921915.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10921923.png)
